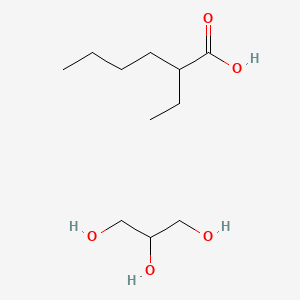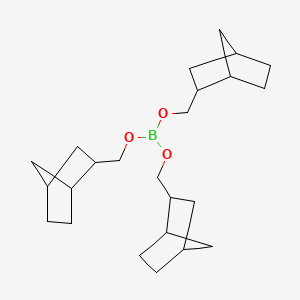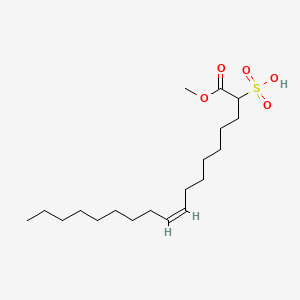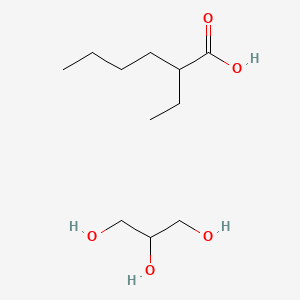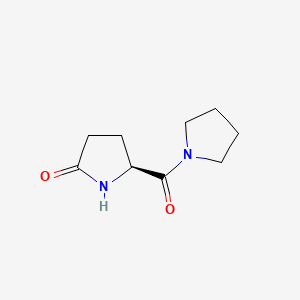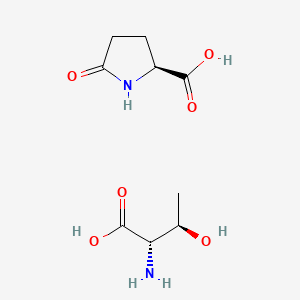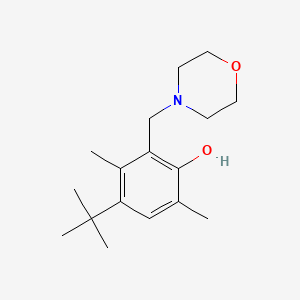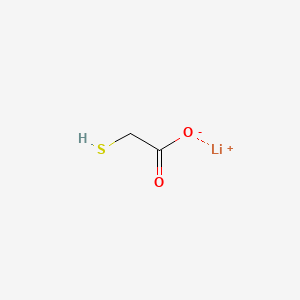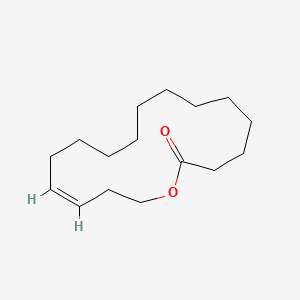
Oxacycloheptadec-14-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxacycloheptadec-14-en-2-one is a macrocyclic lactone with the molecular formula C₁₆H₂₈O₂. It is known for its musky odor and is commonly used in the fragrance industry. This compound is part of a larger family of macrocyclic lactones, which are valued for their unique olfactory properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of oxacycloheptadec-14-en-2-one typically involves the cyclization of long-chain hydroxy acids. One common method is the lactonization of 16-hydroxy-7-hexadecenoic acid. The reaction conditions often include the use of acidic catalysts to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through the use of more efficient catalytic systems and optimized reaction conditions. The use of trimethyl orthoformate and diacetyl oxide has been reported to improve the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Oxacycloheptadec-14-en-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups to the molecule.
Reduction: This reaction can convert the lactone to a corresponding alcohol.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxy acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Oxacycloheptadec-14-en-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying macrocyclic lactones.
Biology: Its musky odor makes it useful in olfactory studies.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new fragrances for aromatherapy.
Industry: It is widely used in the fragrance industry to create perfumes and scented products.
Mecanismo De Acción
The mechanism of action of oxacycloheptadec-14-en-2-one primarily involves its interaction with olfactory receptors. The compound binds to specific receptors in the nasal cavity, triggering a signal transduction pathway that results in the perception of a musky odor. The exact molecular targets and pathways are still under investigation, but it is known that the compound’s structure plays a crucial role in its olfactory properties .
Comparación Con Compuestos Similares
Similar Compounds
Oxacycloheptadec-8-en-2-one: Another macrocyclic lactone with a similar structure but different olfactory properties.
Oxacycloheptadec-10-en-2-one: Known for its use in the fragrance industry, similar to oxacycloheptadec-14-en-2-one.
Uniqueness
This compound is unique due to its specific position of the double bond, which significantly influences its olfactory characteristics. This makes it particularly valuable in the creation of specific fragrance profiles that cannot be easily replicated by other compounds .
Propiedades
Número CAS |
94022-33-0 |
|---|---|
Fórmula molecular |
C16H28O2 |
Peso molecular |
252.39 g/mol |
Nombre IUPAC |
(14Z)-1-oxacycloheptadec-14-en-2-one |
InChI |
InChI=1S/C16H28O2/c17-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-18-16/h9,11H,1-8,10,12-15H2/b11-9- |
Clave InChI |
MIWDFVMATOEXIB-LUAWRHEFSA-N |
SMILES isomérico |
C1CCCCC/C=C\CCOC(=O)CCCCC1 |
SMILES canónico |
C1CCCCCC=CCCOC(=O)CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


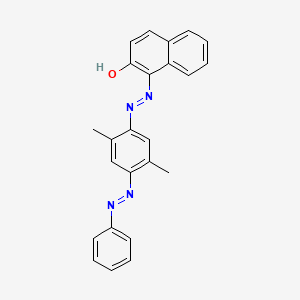

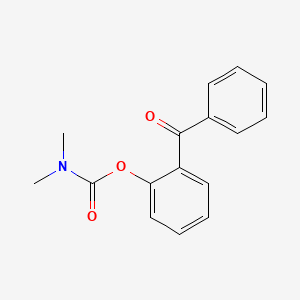
![1,1'-[(Phenylimino)diethylene]dipyridinium dichloride](/img/structure/B12663293.png)
